![molecular formula C6H2Cl4O2S B1332082 2,4,6-Trichlorobenzenesulfonyl chloride CAS No. 51527-73-2](/img/structure/B1332082.png)
2,4,6-Trichlorobenzenesulfonyl chloride
Overview
Description
2,4,6-Trichlorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl4O2S and a molecular weight of 279.96 g/mol . It is a white to light yellow crystalline solid that is primarily used as an intermediate in organic synthesis . This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. .
Biochemical Pathways
It is known to be used in the synthesis of 2,4,6-trichlorothiophenol and n-(2-hydroxymethylphenyl)-2,4,6-trichlorobenzenesulfonamide .
Action Environment
It is primarily used as a reagent in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of other compounds, suggesting that it may interact with various enzymes and proteins during these reactions .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
2,4,6-Trichlorobenzenesulfonyl chloride can be synthesized through the chlorosulfonation of trichlorobenzene using chlorosulfuric acid at elevated temperatures . The reaction typically involves heating trichlorobenzene with chlorosulfuric acid at around 90°C, followed by the addition of water to precipitate the product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Chemical Reactions Analysis
2,4,6-Trichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to 2,4,6-trichlorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonic acids .
Scientific Research Applications
Synthetic Chemistry
Role in Synthesis:
2,4,6-Trichlorobenzenesulfonyl chloride is primarily used as a reagent for the synthesis of sulfonamide derivatives. These derivatives are crucial in the development of various pharmaceuticals due to their biological activity.
Table 1: Common Reactions Involving this compound
Reaction Type | Product Type | Example Reaction |
---|---|---|
Nucleophilic Substitution | Sulfonamide Derivatives | R-NH2 + C6H2Cl3O2S → R-NH-SO2-C6H2Cl2 + HCl |
Coupling Reactions | Biologically Active Compounds | R-X + C6H2Cl3O2S → R-SO2-C6H2Cl2 + HX |
Pharmaceutical Research
Drug Development:
This compound is integral to developing new drugs targeting bacterial infections. Its ability to modify biological molecules allows for the creation of novel therapeutic agents.
Case Study: Antibacterial Activity
A study demonstrated that compounds synthesized using this compound exhibited significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for these derivatives in treating infections .
Pesticide Development
Agrochemical Applications:
In agriculture, this compound is employed in synthesizing herbicides and fungicides. These agrochemicals are vital for enhancing crop yields and protecting plants from diseases.
Table 2: Agrochemical Products Derived from this compound
Product Name | Type | Application |
---|---|---|
Herbicide A | Herbicide | Controls broadleaf weeds |
Fungicide B | Fungicide | Prevents fungal infections in crops |
Material Science
Polymer Modification:
This compound is utilized in modifying polymers to improve their physical properties such as durability and resistance to environmental factors.
Case Study: Polymer Enhancement
Research indicated that incorporating this compound into polymer matrices resulted in improved mechanical strength and thermal stability. This enhancement is particularly beneficial for materials used in harsh environments .
Analytical Chemistry
Use in Standards Preparation:
In analytical chemistry, this compound serves as a reagent for preparing standards and reagents necessary for various analytical methods.
Applications:
- Used in chromatographic methods for quantifying sulfonamide derivatives.
- Assists in developing calibration curves for spectroscopic analysis.
Comparison with Similar Compounds
2,4,6-Trichlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
2,4,5-Trichlorobenzenesulfonyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4,6-Triisopropylbenzenesulfonyl chloride: Used in different synthetic applications, particularly in the synthesis of glycerophospholipids.
4-(Trifluoromethyl)benzenesulfonyl chloride: Known for its use in the synthesis of fluorinated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .
Biological Activity
2,4,6-Trichlorobenzenesulfonyl chloride (TCBSC) is a chemical compound that has garnered attention for its diverse applications in synthetic chemistry, pharmaceuticals, and material science. This article delves into the biological activities associated with TCBSC, highlighting its role in drug development, its interactions with biological systems, and relevant case studies.
- Molecular Formula : C6HCl3O2S
- Molecular Weight : 279.56 g/mol
- CAS Number : 15945-07-0
TCBSC primarily functions as a sulfonylating agent. Its mechanism involves the formation of sulfonamide derivatives, which are crucial in various biological processes. The compound's ability to modify nucleophilic sites on biomolecules allows it to participate in the synthesis of biologically active compounds.
1. Pharmaceutical Research
TCBSC is instrumental in developing new drugs due to its ability to modify biological molecules effectively. It has been utilized in synthesizing sulfonamide antibiotics and other therapeutic agents targeting bacterial infections. For instance, TCBSC has been employed in the synthesis of thionucleosides that exhibit antiviral properties against Hepatitis C virus (HCV) replication .
2. Antiviral Activity
Recent studies have explored the antiviral potential of nucleoside analogs synthesized using TCBSC. For example, thionucleosides derived from TCBSC showed moderate cytotoxicity against U87-MG glioblastoma cells, indicating potential as anticancer agents . However, the overall cytotoxicity remained low due to poor substrate activity for nucleotide-forming kinases.
3. Pesticide Development
In agricultural chemistry, TCBSC has been used to develop herbicides and fungicides that enhance crop yields. Its efficacy in modifying plant biochemistry makes it a valuable asset in agrochemical formulations .
Case Study 1: Synthesis of Antiviral Agents
A study focused on synthesizing 2′-deoxy-2′-fluoro-2′-C-methyl-4′-thionucleosides using TCBSC demonstrated its utility in creating compounds with antiviral properties. The synthesized compounds were evaluated for their activity against HCV replicons, revealing insights into their structure-activity relationships (SAR) and potential for further development .
Compound Name | Activity Level | Reference |
---|---|---|
2′-Deoxy-2′-fluoro-2′-C-methyl | Moderate Cytotoxicity | |
Thionucleosides | Low Cytotoxicity |
Case Study 2: Modification of Biological Molecules
Research involving the synthesis of various sulfonamide derivatives using TCBSC highlighted its versatility as a reagent in pharmaceutical chemistry. The modifications allowed for the development of compounds with enhanced antibacterial properties .
Properties
IUPAC Name |
2,4,6-trichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJAQKAAIOHCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334621 | |
Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51527-73-2 | |
Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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